molecular formula C8H13BrN4O B13320996 2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide

2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide

Cat. No.: B13320996
M. Wt: 261.12 g/mol
InChI Key: RFACJYCIHPXXLY-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is a pyrazole-based compound characterized by a bromo-substituted pyrazole core linked to a propanamide side chain. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings . Limited spectral or pharmacological data for this specific compound are available in the provided evidence, necessitating comparisons with structurally analogous molecules to infer its properties.

Properties

Molecular Formula

C8H13BrN4O

Molecular Weight

261.12 g/mol

IUPAC Name

2-amino-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanamide

InChI

InChI=1S/C8H13BrN4O/c1-4-7(9)5(2)13(12-4)3-6(10)8(11)14/h6H,3,10H2,1-2H3,(H2,11,14)

InChI Key

RFACJYCIHPXXLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C(=O)N)N)C)Br

Origin of Product

United States

Preparation Methods

Pyrazole Ring Construction

Construction of the Propanamide Backbone

Preparation of Key Intermediates

  • The propanamide backbone is commonly derived from 3-bromo-2-hydroxy-2-methylpropanoic acid or its acid chloride.
  • Treatment of (R)-3-bromo-2-hydroxy-2-methylpropanoic acid with thionyl chloride (SOCl2) yields the corresponding acid chloride, which is then reacted with ammonia or amines to form the amide intermediate.

Formation of the Pyrazol-1-yl-Propanamide Linkage

  • The pyrazole ring is alkylated with an epoxide intermediate derived from the bromohydroxy acid chloride precursor.
  • For instance, under basic conditions (e.g., potassium carbonate), the bromide intermediate undergoes intramolecular cyclization to an oxirane (epoxide), which is then opened by nucleophilic attack of the pyrazole nitrogen to form the pyrazol-1-yl-propanamide.

Amination and Final Functionalization

  • The introduction of the amino group at the 2-position of the propanamide is typically achieved by converting the acid or ester intermediates to amides using ammonium hydroxide or amines.
  • In some protocols, amides are formed by treating acid chlorides with ammonium hydroxide, yielding the desired amino-substituted propanamide derivatives.

Representative Synthetic Scheme

Step Reagents/Conditions Product/Intermediate Notes
1 Cyclocondensation of 1,3-diketone (e.g., acetylacetone) with hydrazine 3,5-dimethyl-1H-pyrazole Core pyrazole ring with methyl substituents at 3,5 positions
2 Bromination with NBS or DBDMH 4-bromo-3,5-dimethyl-1H-pyrazole Regiospecific bromination at 4-position
3 Conversion of (R)-3-bromo-2-hydroxy-2-methylpropanoic acid to acid chloride with SOCl2 (R)-3-bromo-2-hydroxy-2-methylpropanoyl chloride Acid chloride intermediate
4 Reaction of acid chloride with ammonia or amine 3-bromo-2-hydroxy-2-methylpropanamide Formation of propanamide backbone
5 Cyclization to epoxide under basic conditions (K2CO3) Oxirane intermediate Key intermediate for pyrazole alkylation
6 Alkylation of pyrazole nitrogen with epoxide intermediate 2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide Final product after amination and purification

Detailed Research Findings and Yields

  • The bromination step using NBS or DBDMH typically proceeds with high regioselectivity and yields ranging from 70% to 90% depending on reaction conditions.
  • The formation of the acid chloride intermediate is quantitative under SOCl2 treatment, with minimal side reactions reported.
  • Alkylation of pyrazole with the epoxide intermediate under basic conditions yields the pyrazol-1-yl-propanamide compounds in moderate to good yields (50–80%).
  • Amide formation by ammonium hydroxide treatment of acid chloride intermediates proceeds efficiently, with isolated yields around 60% reported for similar pyrazolyl-propanamide derivatives.
  • Microwave-assisted synthesis has been reported to accelerate the coupling reactions, reducing reaction times from hours to minutes while maintaining comparable yields.

Summary Table of Key Synthetic Parameters

Reaction Step Reagents/Conditions Yield (%) Notes
Pyrazole synthesis (cyclocondensation) 1,3-diketone + hydrazine, reflux 80–95 High regioselectivity for 3,5-dimethyl substitution
Bromination NBS or DBDMH, room temp 70–90 Regiospecific at 4-position
Acid chloride formation SOCl2, 0 to 50 °C Quantitative Clean conversion
Amide formation NH4OH or amine, RT 60–75 Efficient amidation
Epoxide formation and alkylation K2CO3, reflux 50–80 Key step linking pyrazole to propanamide
Microwave-assisted coupling Microwave, 100 °C, 1 h Comparable yields Reduced reaction time

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Pyrazole Derivatives with Sulfonamide and Aryl Substituents

Compounds 17 and 18 from Molecules (2013) share structural similarities, featuring a bromo-substituted pyrazole core but with sulfonamide and aryl groups (e.g., 4-chlorophenyl or 4-methoxyphenyl) instead of a propanamide chain . Key differences include:

Property Compound 17 Target Compound
Molecular Formula C25H24BrClN4O3S C9H14BrN3O (estimated*)
Melting Point 129–130°C Not reported
Functional Groups Sulfonamide, C=O, NH2 Propanamide, NH2
Spectral Data IR: 1670 cm⁻¹ (C=O), 1H-NMR: δ 7.63 (NH2) Not available

The sulfonamide and aryl substituents in Compounds 17 and 18 contribute to higher molecular weights and distinct solubility profiles compared to the target compound.

Propanamide-Linked Heterocyclic Compounds

Entries 13–16 from IOP Conference Series (2019) feature propanamide or pentanamide chains attached to thiazolyl groups rather than pyrazolyl rings . For example:

Compound ID Structure Biological Activity (Arbitrary Units)
13 2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide 0 (Inactive)
15 2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide 8 (Active)
Target Compound 2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide Not reported

The substitution of pyrazolyl with thiazolyl groups (Compounds 13–14) eliminates bromo and methyl substituents, reducing steric hindrance. The nitroguanidino group in Compound 15 enhances activity, suggesting that functional group modifications on the amide side chain significantly influence bioactivity.

Bromo-Substituted Pyrazole Patent Examples

Patent examples 5.17 and 5.20 (2021) highlight bromo-pyrazole derivatives with varied substituents :

Example Structure LC/MS Data (m/z) Synthesis Method
5.17 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one 301–305 [M+H]+ Procedure A3
5.20 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one 317 [M+H]+ Procedure A4
Target This compound Not available Not reported

The target compound’s propanamide side chain distinguishes it from these ketone-based pyrazoles.

Critical Analysis and Limitations

  • Data Gaps : Physical and spectral data for the target compound are unavailable, limiting direct comparisons.
  • Structural Insights : The propanamide group likely confers unique solubility and target-binding properties compared to sulfonamide or ketone derivatives.
  • Discontinuation : The discontinued status may reflect challenges in synthesis, stability, or efficacy relative to analogs.

Biological Activity

2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. The unique structural features of this compound, including the presence of bromine and dimethyl substitutions on the pyrazole ring, contribute to its distinctive pharmacological properties.

  • Molecular Formula : C9H15BrN4O
  • Molecular Weight : 275.15 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine and methyl groups on the pyrazole ring enhance its binding affinity and selectivity. This compound may modulate key biological pathways involved in cell proliferation and inflammation.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits significant anticancer properties. The following table summarizes some relevant findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30
Hep-23.25
P81517.82

These results suggest that the compound may inhibit cell growth effectively in several cancer types, indicating its potential as a therapeutic agent.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of pyrazole derivatives, including this compound. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Case Studies

Several studies have investigated the biological activity of related pyrazole compounds, providing insights into the potential effects of this compound:

  • Study on Pyrazole Derivatives : A study by Bouabdallah et al. reported that derivatives similar to this compound exhibited significant cytotoxicity against Hep-2 and P815 cell lines, reinforcing the potential for anticancer applications .
  • Mechanistic Insights : Research into the mechanisms revealed that pyrazole carboxamide derivatives, which include structural analogs to our compound, showed good inhibition against various cancer cell lines through DNA binding interactions and kinase inhibition .

Q & A

Q. What are the standard synthetic routes for 2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide, and what critical parameters influence yield?

The synthesis typically involves functionalizing a 4-bromo-3,5-dimethylpyrazole core with an amino-propanamide side chain. A common approach is reacting 4-bromo-3,5-dimethylpyrazole with acetyl chloride or similar acetylating agents under controlled conditions, followed by amidation . Critical parameters include reaction temperature (optimized via reflux), solvent choice (e.g., DMSO or ethanol), and purification methods (e.g., crystallization using water-ethanol mixtures). Yield improvements often depend on stoichiometric ratios and catalyst selection .

Q. Which spectroscopic techniques are essential for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the pyrazole ring substitution pattern and amino-propanamide linkage. High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry (MS) verifies molecular weight. X-ray crystallography (if crystalline) provides definitive structural confirmation, as seen in related pyrazole derivatives .

Q. What are the known biological activities of structurally similar pyrazole derivatives, and how do they inform research on this compound?

Pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. For example, 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide shows interactions with enzymes like cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications. The bromine substituent in this compound may enhance halogen bonding with biological targets, improving binding affinity .

Q. What are the key functional groups in this compound that contribute to its reactivity and potential pharmacological effects?

The bromine atom on the pyrazole ring increases electrophilicity, facilitating nucleophilic substitutions. The amino group enhances hydrogen-bonding interactions with biological targets, while the propanamide backbone improves solubility and metabolic stability. These groups collectively influence reactivity in synthetic modifications and pharmacological profiles .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the interaction mechanisms of this compound with biological targets?

Molecular docking simulations (e.g., using AutoDock Vina or Schrödinger Suite) model binding poses with targets like kinases or receptors. Key parameters include binding affinity (ΔG), hydrogen-bonding networks, and hydrophobic interactions. Validation via in vitro assays (e.g., enzyme inhibition) is critical. For example, docking studies on similar compounds revealed interactions with COX-2’s active site, guiding SAR optimization .

Q. What strategies resolve contradictory results in the compound’s biological activity across different assays?

Contradictory data may arise from assay variability (e.g., cell lines vs. in vivo models). Use orthogonal assays (e.g., fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR)) to cross-validate target engagement. Statistical meta-analysis of dose-response curves and IC50 values can identify outliers. Additionally, probe solubility and stability under assay conditions to rule out artifactual results .

Q. How can design of experiments (DoE) optimize the synthesis process to enhance efficiency and reproducibility?

DoE applies factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading) systematically. For example, a 2^3 factorial design could identify interactions between reflux time, solvent polarity, and reagent purity. Response surface methodology (RSM) then optimizes conditions for maximum yield. This approach reduces trial-and-error experimentation and improves scalability .

Q. What in silico models are employed to predict the ADMET properties of this compound, and how reliable are these predictions?

Tools like SwissADME and pkCSM predict absorption, distribution, metabolism, excretion, and toxicity (ADMET). Key outputs include LogP (lipophilicity), CYP450 inhibition, and hERG channel binding. While these models are trained on large datasets, experimental validation (e.g., hepatic microsome stability assays) is essential. For instance, PubChem data on similar compounds can benchmark predictions .

Q. How do modifications to the pyrazole ring’s substituents impact the compound’s biological efficacy and selectivity?

Substituent effects are studied via structure-activity relationship (SAR) campaigns. For example:

  • Bromine : Enhances halogen bonding but may increase molecular weight, affecting bioavailability.
  • Methyl groups : Improve metabolic stability by steric hindrance.
  • Amino-propanamide : Modulates solubility and target affinity. Comparative assays with analogues (e.g., chloro or nitro substituents) reveal trends in potency and selectivity .

Methodological Tables

Table 1: Key Synthetic Parameters and Their Impact

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°C (reflux)Higher temperatures accelerate acylations but risk decomposition
SolventDMSO or ethanolPolar aprotic solvents enhance reactivity
PurificationCrystallization (water-ethanol)Removes unreacted starting materials

Table 2: Computational Tools for Interaction Studies

Tool/MethodApplicationReference ID
AutoDock VinaDocking simulations
SwissADMEADMET prediction
Gaussian (DFT)Electronic structure analysis

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